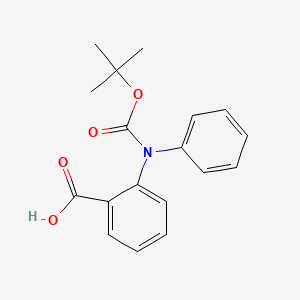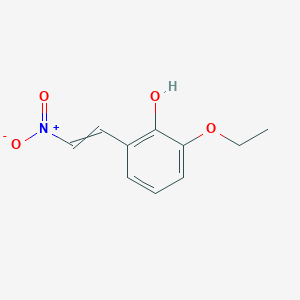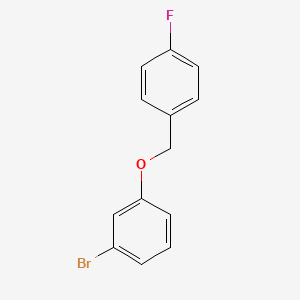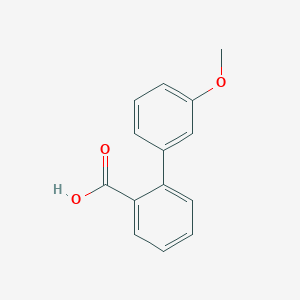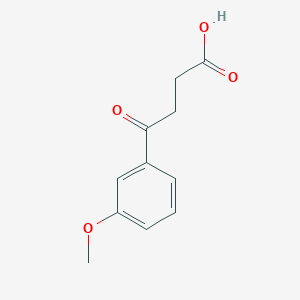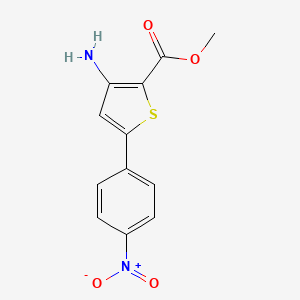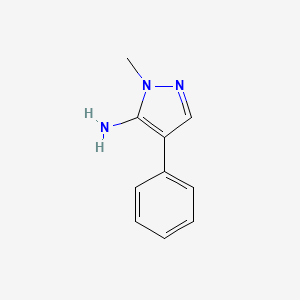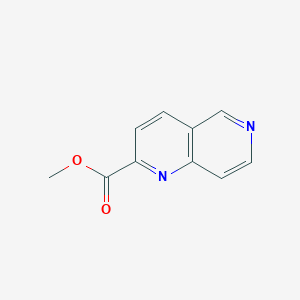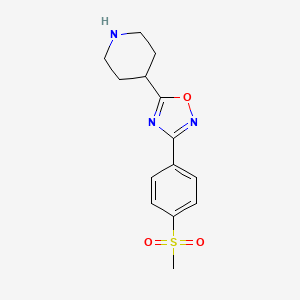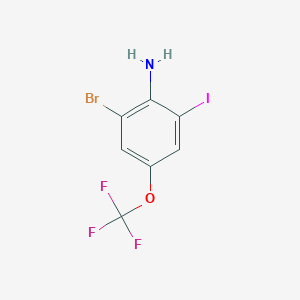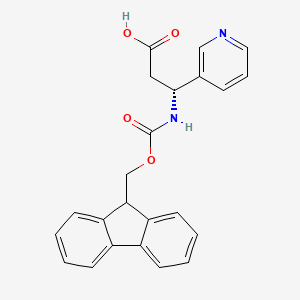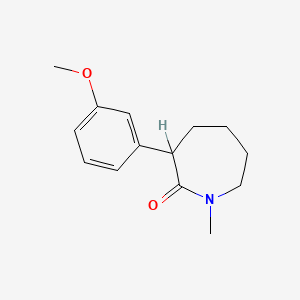
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
概要
説明
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, also known as gabapentin enacarbil, is a prodrug of gabapentin, which is used as an anticonvulsant and analgesic. Gabapentin enacarbil is a white crystalline powder that is soluble in water and ethanol. It is used to treat neuropathic pain, restless leg syndrome, and postherpetic neuralgia. The purpose of
作用機序
Gabapentin enacarbil is a prodrug of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, which is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is converted to Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, and an increase in the release of inhibitory neurotransmitters, such as GABA. The net effect is a decrease in neuronal excitability and a reduction in pain perception.
生化学的および生理学的効果
Gabapentin enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and anticonvulsant effects. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has been shown to decrease the release of glutamate and substance P, which may contribute to its analgesic effects. Gabapentin enacarbil has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential use in the treatment of addiction and anxiety disorders.
実験室実験の利点と制限
Gabapentin enacarbil has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also highly soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, there are also some limitations to its use in lab experiments. Gabapentin enacarbil is a prodrug that is converted to Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one in the body, which may complicate interpretation of results. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has a relatively short half-life, which may require frequent dosing in experiments.
将来の方向性
There are several future directions for research on Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil. One area of research is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as depression and bipolar disorder. Finally, research is needed to better understand the mechanism of action of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil and to identify new targets for its therapeutic use.
科学的研究の応用
Gabapentin enacarbil has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in treating neuropathic pain, restless leg syndrome, and postherpetic neuralgia. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has been investigated for its potential use in the treatment of alcohol dependence, cocaine addiction, and anxiety disorders. It has also been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.
特性
IUPAC Name |
3-(3-methoxyphenyl)-1-methylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15-9-4-3-8-13(14(15)16)11-6-5-7-12(10-11)17-2/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYQDDXKEGCTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992143 | |
| Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
CAS RN |
71592-43-3 | |
| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71592-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

